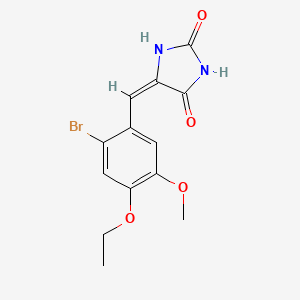

5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-imidazolidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The introduction to "5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-imidazolidinedione" involves the exploration of imidazolidinedione derivatives and their significant applications in various fields of chemistry and pharmacology. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic uses.

Synthesis Analysis

The synthesis of imidazolidinedione derivatives typically involves Schiff base formation through the reaction of salicylaldehydes with amino compounds. For example, Zhu and Qiu (2011) detailed the synthesis of two Schiff bases by reacting 5-bromo-3-methoxysalicylaldehyde with different amino compounds, illustrating a general approach that could be adapted for the synthesis of "this compound" (Zhu & Qiu, 2011).

Molecular Structure Analysis

Molecular structure analysis of related compounds has shown that these molecules can crystallize in various space groups, with detailed bond angles and lengths providing insights into their three-dimensional configurations. For instance, Simone et al. (1995) discussed the coplanar arrangement of the imidazolidinedione and benzylidene rings in a related compound, suggesting similar structural characteristics might be observed in "this compound" (Simone et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving imidazolidinedione derivatives often include nucleophilic substitution and cycloaddition. The reactivity of these compounds under various conditions can lead to the formation of new bonds and functional groups, significantly altering their chemical properties. For example, reactions with azides or nucleophiles can introduce new substituents into the imidazolidinedione core, as demonstrated in studies on similar compounds (Omar, Youssef, & Kandeel, 2000).

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

One significant application of derivatives closely related to 5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-imidazolidinedione involves their use in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) focused on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base groups. These compounds, including a derivative similar in structure to the compound of interest, showed promising properties as photosensitizers in PDT. They exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Anticancer Properties

Another area of research application involves the exploration of antibacterial and anticancer properties. Sherif, Eldeen, and Helal (2013) synthesized thiazole and 2-thioxoimidazolidinone derivatives, including compounds structurally similar to this compound. These compounds were evaluated for their antimicrobial and anticancer activities, showcasing the potential of such derivatives in developing new therapeutic agents with dual antibacterial and anticancer activities (Sherif, Eldeen, & Helal, 2013).

DNA Binding Studies and Antioxidant Activity

Imidazolidine derivatives have also been explored for their DNA binding affinity and antioxidant activity, potentially indicative of anticancer applications. Shah et al. (2013) investigated the DNA binding affinity of novel imidazolidine derivatives, including those with benzylidene substituents. Their study found that these compounds exhibited significant binding strength to DNA, suggesting potential efficacy as anticancer drugs through interaction with cellular DNA. Furthermore, some derivatives showed notable antioxidant activity, highlighting their potential as natural antioxidants for food preservation or pharmaceutical use (Shah et al., 2013).

Eigenschaften

IUPAC Name |

(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O4/c1-3-20-11-6-8(14)7(5-10(11)19-2)4-9-12(17)16-13(18)15-9/h4-6H,3H2,1-2H3,(H2,15,16,17,18)/b9-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDVMBJWWYQTEZ-RUDMXATFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)NC(=O)N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C(=C1)Br)/C=C/2\C(=O)NC(=O)N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)

![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)

![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)

![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)

![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)

![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)

![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)